molecular formula C9H12ClNO2 B3243965 [5-Chloro-2-(propan-2-yloxy)pyridin-4-yl]methanol CAS No. 1602043-24-2

[5-Chloro-2-(propan-2-yloxy)pyridin-4-yl]methanol

Cat. No. B3243965
CAS RN: 1602043-24-2
M. Wt: 201.65 g/mol
InChI Key: NZDDREODZBZDCD-UHFFFAOYSA-N
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Description

“[5-Chloro-2-(propan-2-yloxy)pyridin-4-yl]methanol” is a chemical compound with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for “[5-Chloro-2-(propan-2-yloxy)pyridin-4-yl]methanol” is 1S/C9H12ClNO2/c1-6(2)13-9-3-7(5-12)8(10)4-11-9/h3-4,6,12H,5H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“[5-Chloro-2-(propan-2-yloxy)pyridin-4-yl]methanol” is a solid at room temperature . The compound should be stored at a temperature of 2-8°C . .

Scientific Research Applications

Conversion to Propylene and Other Olefins

The conversion of methanol to propylene and other olefins is a significant area of research within petrochemical production. The demand for propylene, used extensively in the production of polypropylene, has led to the development of technologies such as Methanol to Propylene (MTP). Catalytic materials like SAPO-34 and ZSM-5 zeolites play a crucial role in this conversion process. Structured catalysts, including ceramic honeycomb or silicon carbide foam, have shown promising results in increasing propylene selectivity and reducing aromatics formation (Ali et al., 2019).

Methanol as a Chemical Marker for Insulating Paper Degradation

Methanol has been identified as a valuable chemical marker for assessing the condition of solid insulation in power transformers. Through thermal ageing tests, methanol's presence in oil-immersed insulating papers and transformer field samples indicates cellulosic insulation degradation. This discovery has led to the development of analytical methods for methanol determination in transformer oil, offering a non-invasive means to monitor transformer health (Jalbert et al., 2019).

Methanol for Hydrogen Production

Methanol serves as a liquid hydrogen carrier, facilitating high purity hydrogen production through methods like steam reforming, partial oxidation, and autothermal reforming. Advances in catalyst development and reactor technology are pivotal to enhancing hydrogen yield from methanol. Copper-based catalysts and novel reactor designs, such as Swiss-roll reactors, have been investigated to improve efficiency and sustainability in hydrogen production processes (García et al., 2021).

Methanol in Fuel Cell Technology

The direct oxidation of methanol in fuel cells, particularly in proton-exchange membrane (PEM) fuel cells, is a key area of research. Methanol's role as a potential liquid fuel offers a clean and efficient energy source for portable and automotive applications. Challenges such as methanol crossover and catalyst development for improved oxidation pathways are ongoing research topics to enhance fuel cell performance and efficiency (Heinzel & Barragán, 1999).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

(5-chloro-2-propan-2-yloxypyridin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2/c1-6(2)13-9-3-7(5-12)8(10)4-11-9/h3-4,6,12H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDDREODZBZDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C(=C1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-Chloro-2-(propan-2-yloxy)pyridin-4-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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